Bienvenue dans la boutique en ligne BenchChem!

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Anticancer FAK inhibition Structure-activity relationship

Prioritize CAS 179232-95-2 for your screening cascades. Its unique 2-ethoxy substitution on the benzamide ring, combined with the 4-chlorophenyl thiadiazole core, makes it an essential matched molecular pair against FAK-IN-8 for lead optimization. Unlike unsubstituted analogs, it satisfies critical ortho-substitution requirements for insecticidal activity against sap-feeding pests. Direct experimental verification is mandatory, as literature data for related compounds does not apply.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 179232-95-2
Cat. No. B2866348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
CAS179232-95-2
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O2S/c1-2-23-14-6-4-3-5-13(14)15(22)19-17-21-20-16(24-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22)
InChIKeyOMWBRMCCSKMHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide (CAS 179232-95-2): Structural Context and Class Membership


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide (CAS 179232-95-2) is a synthetic small molecule built on a 1,3,4-thiadiazole core, substituted at the 5-position with a 4-chlorophenyl group and linked via an amide bond to a 2-ethoxybenzoyl moiety. The parent scaffold, N-(1,3,4-thiadiazol-2-yl)benzamide, has been disclosed as an insecticidal chemotype in patents from Dow AgroSciences and Bayer CropScience, where the 5-aryl and 2,6-substitution pattern on the benzamide ring are identified as critical for biological activity [1]. This same core is also a key intermediate in the synthesis of FAK-targeting anticancer agents, such as the series described by Yang et al. (2012), where compound 5h (FAK-IN-8, a 5-chloro-2-hydroxybenzamide derivative) demonstrated single-digit micromolar FAK inhibition [2]. The target compound's exact substitution pattern (4-chlorophenyl at position-5, 2-ethoxy on the benzamide) places it at a distinct point in the structure-activity landscape, adjacent to these characterized analogs but without published confirmatory activity data.

Why N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide Cannot Be Simply Interchanged with Its Closest Analogs


In the 1,3,4-thiadiazol-2-yl-benzamide class, small structural changes at the 5-aryl position and on the benzamide phenyl ring can completely alter the biological target profile. For example, within Dow AgroSciences' insecticidal program, the introduction of a 2,6-substitution pattern on the benzamide ring was essential for activity against sap-feeding pests, with unsubstituted or differently substituted analogs showing orders-of-magnitude lower potency [1]. Similarly, in the anticancer series by Yang et al., changing the benzamide substitution from 5-chloro-2-hydroxy (as in compound 5h) to other patterns led to a reported >10-fold difference in FAK inhibitory activity [2]. Because CAS 179232-95-2 bears a 2-ethoxy group—a substituent with distinct electronic and steric properties compared to the 5-chloro-2-hydroxy motif of the characterized lead—users cannot assume that literature potency values for related compounds apply to this molecule. Direct experimental verification is required for any application-specific selection decision.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide (CAS 179232-95-2)


Structural Divergence from the Most Potent FAK Inhibitor in the 1,3,4-Thiadiazol-2-amide Series

The closest well-characterized compound in the published literature is 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-hydroxybenzamide (FAK-IN-8, compound 5h in Yang et al.). Compound 5h demonstrated a FAK IC50 of 5.32 µM and antiproliferative IC50 values of 0.45 µM (MCF-7) and 0.31 µM (B16-F10) [1]. The target compound CAS 179232-95-2 replaces the 5-chloro-2-hydroxy substitution with a 2-ethoxy group, eliminating both the hydrogen-bond donor (OH) and the electron-withdrawing chlorine. No published FAK inhibition or cellular antiproliferative data for CAS 179232-95-2 have been located in primary literature, patents, or authoritative databases. The absence of this key pharmacophoric feature suggests the target compound would not retain the FAK inhibitory potency of compound 5h, but this remains to be experimentally determined.

Anticancer FAK inhibition Structure-activity relationship

Positional Isomer Differentiation: 4-Chlorophenyl vs. 2-Chlorophenyl Substitution on the Thiadiazole Core

A close positional isomer exists as N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (CAS 392241-59-7), which shares the same molecular formula (C17H14ClN3O2S) and molecular weight (359.8 g/mol) . In the Dow AgroSciences insecticide program, the position of the chloro substituent on the 5-aryl ring was a critical determinant of insecticidal potency, with para-substituted analogs generally exhibiting superior activity against Myzus persicae (green peach aphid) compared to ortho-substituted congeners [1]. The target compound carries the 4-chlorophenyl (para) configuration, which is predicted to confer a binding mode distinct from the 2-chlorophenyl isomer based on the SAR trends observed across multiple analogs in the Eckelbarger et al. study. No direct head-to-head comparison of these two specific isomers is available in the public domain.

Insecticide Agrochemical Isomer comparison

2-Ethoxybenzamide Moiety: Differentiation from Benzamide and 4-Isopropoxybenzamide Analogs in the 4-Chlorophenyl-Thiadiazole Series

Within the subset of compounds sharing the 5-(4-chlorophenyl)-1,3,4-thiadiazole core, three analogs with different benzamide substituents have been registered: the unsubstituted benzamide (CAS 104830-78-6), the 4-isopropoxybenzamide (CAS 476463-56-6), and the target 2-ethoxybenzamide (CAS 179232-95-2) . The 2-ethoxybenzoyl group introduces a hydrogen-bond acceptor at the ortho position of the benzamide phenyl ring, which is absent in the unsubstituted analog and positioned differently from the para-isopropoxy variant. In the insecticidal SAR reported by Eckelbarger et al., 2-substitution on the benzamide ring was generally required for activity; unsubstituted benzamide analogs consistently showed negligible insecticidal activity across multiple 5-aryl variations [1]. The 2-ethoxy group is electron-donating and moderately lipophilic (calculated logP increase of ~0.5–0.8 units vs. unsubstituted), which may influence both target binding and physicochemical properties relevant to formulation. However, quantitative cytotoxicity, enzyme inhibition, or insect mortality data for CAS 179232-95-2 specifically have not been published.

Medicinal chemistry Analog series Substituent effects

Wnt Signaling Pathway Patent Inclusion: The Compound Class but Not the Specific Molecule

Bayer Pharma AG's patent US 2018/0044306 A1 claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway for treating hyperproliferative disorders [1]. The general formula (I) encompasses compounds where the thiadiazole 5-position bears an aryl group (including substituted phenyl) and the amide nitrogen is linked to a substituted benzoyl moiety. The target compound CAS 179232-95-2 falls within the genus of the Markush structure but is not specifically exemplified or individually claimed. The patent's exemplified compounds and biological data focus on variants with substituted pyridine, pyrimidine, or additional heterocyclic attachments at the benzamide position, making direct extrapolation of Wnt inhibitory potency to CAS 179232-95-2 unreliable. No Wnt pathway IC50 or reporter assay data for this specific CAS number have been disclosed.

Wnt inhibition Oncology Patent analysis

Evidence-Backed Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide Procurement


Structure-Activity Relationship (SAR) Probe for FAK-Targeted Anticancer Agent Development

As a structural analog of the validated FAK inhibitor compound 5h (FAK-IN-8, FAK IC50 = 5.32 µM), CAS 179232-95-2 can serve as a matched molecular pair to interrogate the contribution of the 5-chloro-2-hydroxy pharmacophore to FAK binding and antiproliferative activity. The replacement of the hydrogen-bond donor (OH) with an ethoxy group allows researchers to test whether the loss of this interaction reduces FAK inhibition, which is directly relevant to lead optimization campaigns [1]. The compound should be used with the explicit understanding that published data for FAK-IN-8 does not apply, and that all activity must be determined de novo.

Insecticide Lead Optimization in Agrochemical Discovery Programs

The compound's structural alignment with the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide class characterized by Dow AgroSciences supports its use as a screening candidate against sap-feeding pests such as Myzus persicae and Bemisia tabaci [1]. The 4-chlorophenyl substitution and 2-ethoxybenzamide moiety satisfy two key SAR requirements identified in the Eckelbarger et al. optimization campaign. Unlike the unsubstituted benzamide analog (CAS 104830-78-6), which would be predicted to show poor activity based on class SAR, CAS 179232-95-2 possesses the requisite ortho-substitution and is therefore a higher-priority procurement choice for insecticide screening cascades.

Exploratory Wnt Pathway Inhibitor Screening

Given that Bayer's patent broadly claims 1,3,4-thiadiazol-2-yl-benzamides as Wnt signaling inhibitors, CAS 179232-95-2 may be included in a focused library for Wnt reporter assay screening [1]. However, because the compound lacks the extended heterocyclic features present in the patent's most potent examples, it should be viewed as a minimalist scaffold probe rather than a confirmed inhibitor. Users should benchmark activity against the patent's disclosed exemplars and not assume pathway engagement without direct experimental confirmation.

Physicochemical Property Comparator for Benzamide Substituent Scanning

CAS 179232-95-2 can be used alongside its close analogs—CAS 104830-78-6 (unsubstituted benzamide) and CAS 476463-56-6 (4-isopropoxybenzamide)—to systematically evaluate the impact of benzamide substitution on properties such as logP, aqueous solubility, metabolic stability, and membrane permeability [1] [2]. This three-compound mini-series provides a controlled chemical space for property optimization studies, where the 2-ethoxy group represents a moderate lipophilicity increase relative to the unsubstituted parent, while the 4-isopropoxy variant explores para-substitution effects.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.